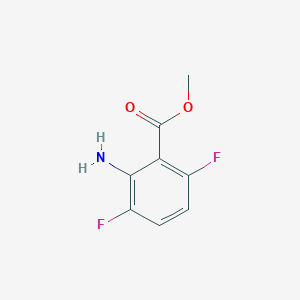

Methyl 2-amino-3,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGSVMHUSBITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677405 | |

| Record name | Methyl 2-amino-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184204-30-5 | |

| Record name | Methyl 2-amino-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3,6-difluorobenzoate

Introduction

Methyl 2-amino-3,6-difluorobenzoate is a key building block in contemporary medicinal chemistry and materials science. The strategic placement of fluorine atoms on the anthranilate scaffold can significantly modulate the physicochemical and pharmacological properties of resulting compounds, including their metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis: A Tale of Two Pathways

Two principal retrosynthetic pathways present themselves for the synthesis of this compound.

Route A involves the direct esterification of 2-amino-3,6-difluorobenzoic acid. This approach is contingent on the availability of the difluorinated anthranilic acid precursor. While syntheses for various fluorinated anthranilic acids are documented, a readily available, high-yield synthesis for the 3,6-difluoro isomer is not as commonly reported.[3][4][5]

Route B commences with a commercially available precursor, Methyl 3,6-difluoro-2-nitrobenzoate, and proceeds via the reduction of the nitro group to the corresponding amine. This pathway offers a more direct and often more efficient route to the target molecule, circumventing the potential challenges in synthesizing and purifying the difluorinated anthranilic acid.

This guide will focus on the more robust and accessible Route B , while also providing a theoretical framework for Route A .

Visualizing the Synthetic Strategy

Caption: Synthetic approaches to this compound.

Part 1: The Preferred Synthetic Pathway (Route B) - Reduction of Methyl 3,6-difluoro-2-nitrobenzoate

This method is predicated on the catalytic hydrogenation of the commercially available Methyl 3,6-difluoro-2-nitrobenzoate. The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis.

Core Principles and Mechanistic Insights

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium, platinum, or nickel, on a solid support such as activated carbon. The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The high chemoselectivity of this method allows for the reduction of the nitro group without affecting the ester functionality or the aromatic fluorine substituents.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 3,6-difluoro-2-nitrobenzoate | 217.13 | 10.0 | 2.17 g |

| Palladium on Carbon (10 wt. %) | - | - | 220 mg (10 mol %) |

| Methanol (anhydrous) | 32.04 | - | 50 mL |

| Hydrogen Gas (H₂) | 2.02 | - | 1 atm (balloon) |

Step-by-Step Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,6-difluoro-2-nitrobenzoate (2.17 g, 10.0 mmol) and anhydrous methanol (50 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (220 mg) to the solution.

-

Hydrogenation: The flask is sealed with a septum and purged with nitrogen gas, followed by evacuation. A balloon filled with hydrogen gas is then attached to the flask via a needle. The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with a small amount of methanol to ensure complete recovery of the product.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Expected Results and Characterization

-

Yield: Typically high, often exceeding 90%.

-

Appearance: A white to off-white solid.

-

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 7.00-7.20 (m, 1H, Ar-H), 6.70-6.90 (m, 1H, Ar-H), 4.50-5.50 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.0 (C=O), 150.0-155.0 (d, J = 240-250 Hz, C-F), 145.0-150.0 (d, J = 240-250 Hz, C-F), 110.0-125.0 (m, Ar-C), 52.0 (OCH₃).

-

Mass Spectrometry (EI): m/z (%) = 187 (M+), 156, 128.

-

Part 2: The Alternative Synthetic Pathway (Route A) - Esterification of 2-amino-3,6-difluorobenzoic Acid

This route, while potentially viable, hinges on the synthesis of 2-amino-3,6-difluorobenzoic acid. For the purpose of this guide, we will focus on the esterification step, assuming the precursor is available. The esterification of a carboxylic acid with an alcohol in the presence of thionyl chloride is a classic and effective method.[1][6]

Core Principles and Mechanistic Insights

Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Alternatively, thionyl chloride can react with the carboxylic acid to form an acyl chloride intermediate, which is then rapidly esterified by methanol. The presence of the amine group can potentially lead to side reactions, but in an acidic methanolic solution, the amine is protonated, which deactivates it as a nucleophile, thus favoring the desired esterification.[7]

Theoretical Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-amino-3,6-difluorobenzoic acid | 173.12 |

| Methanol (anhydrous) | 32.04 |

| Thionyl Chloride (SOCl₂) | 118.97 |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the desired ester.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

-

Specific Hazards:

-

Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

-

Hydrogen Gas: Is highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation reaction.

-

Palladium on Carbon: Is pyrophoric when dry and may ignite flammable solvents. Handle the catalyst in a wet state.

-

Fluorinated Organic Compounds: While the specific toxicity of the target molecule is not extensively documented, fluorinated compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.

-

Conclusion

The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of Methyl 3,6-difluoro-2-nitrobenzoate. This method benefits from a commercially available starting material and a high-yielding, clean conversion. The alternative esterification route provides a viable backup, provided the difluorinated anthranilic acid precursor can be obtained. This guide provides the necessary theoretical and practical framework for the successful synthesis and handling of this important chemical intermediate.

References

- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 2. Methyl 2,6-difluorobenzoate 97 13671-00-6 [sigmaaldrich.com]

- 3. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. reddit.com [reddit.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 2-amino-3,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-3,6-difluorobenzoate (CAS No. 1184204-30-5), a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. This document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Difluoroaniline derivatives, such as this compound, are valuable building blocks for creating novel therapeutics and advanced materials.[2] This guide serves as a technical resource for professionals seeking to leverage the properties of this specific fluorinated intermediate.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene ring with an amino group, a methyl ester, and two fluorine atoms. The strategic placement of these functional groups dictates its reactivity and physical characteristics.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1184204-30-5 | [3] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

| Boiling Point | 263.7 ± 40.0 °C (Predicted) | [3] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.21 ± 0.10 (Predicted) | [4] |

| Physical Form | Solid (Predicted) | Inferred from related compounds |

| Storage Temperature | 2-8°C | [4] |

Note: Most physical properties for this specific compound are predicted and have not been experimentally verified in publicly available literature. These values should be used as estimates.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-3,6-difluorobenzoic acid. This precursor can be synthesized through multi-step organic reactions.

Synthesis Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 2-amino-3,6-difluorobenzoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods for aminobenzoic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol (acting as both solvent and reactant).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography or recrystallization to obtain the final product.

Spectral Data (Predicted)

Due to a lack of publicly available experimental spectra for this compound, the following data is based on predictive models and analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | Multiplet | |

| Amine-NH₂ | 4.5 - 5.5 | Broad Singlet | |

| Methyl-CH₃ | ~3.9 | Singlet |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon signals will also exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 150 - 165 (Doublet) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-COOCH₃ | 115 - 125 |

| Carbonyl C=O | 165 - 170 |

| Methyl CH₃ | 50 - 55 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine, ester, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, symmetric & asymmetric |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=O Stretch (Ester) | 1700 - 1730 | Strong absorption |

| C=C Stretch (Aromatic) | 1500 - 1600 | |

| C-N Stretch | 1250 - 1350 | |

| C-F Stretch | 1100 - 1300 | Strong absorption |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for amino benzoates include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The amino group can undergo acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The aromatic ring is activated towards electrophilic substitution, although the positions of substitution are directed by the existing groups.

Given its structure, this compound is a promising intermediate in several areas:

-

Pharmaceutical Synthesis: As a building block for the synthesis of complex, biologically active molecules. The difluoroaniline moiety is found in various developmental drugs.[1]

-

Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and dyes.

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with care, assuming it has a toxicological profile similar to other substituted anilines.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

-

Toxicity: Substituted anilines can be toxic if ingested, inhaled, or absorbed through the skin.[5] Acute exposure may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[5] Chronic exposure may affect the hematopoietic system and kidneys.[5]

Conclusion

This compound is a valuable, fluorinated building block with significant potential in drug discovery and materials science. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and key safety considerations based on the chemistry of analogous compounds. As research in fluorinated molecules continues to expand, the utility of intermediates like this compound is expected to grow.

References

A Guide to the Structural Elucidation of Methyl 2-amino-3,6-difluorobenzoate: A Predicted ¹H and ¹³C NMR Spectral Analysis

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-3,6-difluorobenzoate, a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document serves as a robust reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants, we present a comprehensive interpretation of the anticipated spectral features. This guide outlines a standard methodology for data acquisition and provides a foundational framework for the structural verification of this and related fluorinated aromatic compounds.

Introduction: The Imperative for Structural Verification

This compound is a substituted anthranilate derivative whose structural scaffold is of significant interest in medicinal chemistry. The precise arrangement of its functional groups—an amino group, two fluorine atoms, and a methyl ester on a benzene ring—gives rise to a unique electronic and steric profile critical for its intended biological activity. Unambiguous structural confirmation is a cornerstone of the drug development process, ensuring the integrity of synthetic pathways and the identity of lead compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and stereochemistry. This guide provides a predictive but deeply analytical overview of the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts and coupling patterns that serve as a molecular fingerprint for this compound.

Methodology: Acquiring High-Fidelity NMR Data

While this guide focuses on predicted data, the foundation of any spectral analysis is robust data acquisition. The following protocol outlines a standard operating procedure for obtaining high-resolution NMR spectra for a small molecule like this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

Data Acquisition Parameters:

-

¹H NMR: Acquire data with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[3] A relaxation delay (D1) of 1-2 seconds is generally adequate for small molecules.[3]

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required. Proton decoupling is employed to simplify the spectrum to singlets (unless C-F coupling is being observed) and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[4]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT).[5][6] Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum to the TMS signal.[5][6]

The logical workflow for this process is illustrated below.

Predicted ¹H NMR Spectral Analysis

The structure of this compound dictates a specific set of signals in the ¹H NMR spectrum. The analysis must consider the electronic effects of the substituents, which modulate the local magnetic field experienced by each proton.

Predicted Chemical Shifts (δ)

-

-NH₂ Protons (H on N): Expected to appear as a broad singlet around δ 4.5-5.5 ppm . The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

-

-OCH₃ Protons (Methyl Ester): This group will give rise to a sharp singlet around δ 3.8-3.9 ppm . The proximity to the electron-withdrawing ester oxygen deshields these protons.[7][8]

-

Aromatic Protons (H4, H5): The two protons on the aromatic ring are in different chemical environments.

-

H5: This proton is situated between the amino group (electron-donating, shielding) and a fluorine atom (electron-withdrawing, deshielding). The net effect places this proton in the range of δ 6.8-7.0 ppm .

-

H4: This proton is para to the strongly electron-donating amino group, which causes significant shielding.[9][10] It is also meta to two fluorine atoms. This proton is expected to be the most upfield of the aromatic signals, likely around δ 6.5-6.7 ppm .

-

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns are dictated by both proton-proton (H-H) and proton-fluorine (H-F) couplings. Fluorine (¹⁹F) has a nuclear spin of I = 1/2, similar to protons, and thus causes splitting.

-

-OCH₃: Appears as a singlet (s) as there are no adjacent protons.

-

-NH₂: Typically a broad singlet (br s) due to rapid exchange and quadrupole broadening from the nitrogen atom.

-

H5: This proton will be split by the adjacent H4 proton and the two fluorine atoms at positions 3 and 6.

-

H4: This proton is coupled to H5 and the two fluorine atoms.

-

³JH4-H5 (ortho H-H coupling): ~8-9 Hz.

-

⁴JH4-F3 (meta H-F coupling): ~6-8 Hz.

-

⁵JH4-F6 (para H-F coupling): ~1-3 Hz.

-

The signal for H4 is predicted to be a doublet of doublet of doublets (ddd) .

-

Predicted ¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected. The chemical shifts are influenced by the substituents, and importantly, several signals will be split into multiplets due to C-F coupling.

Predicted Chemical Shifts (δ) and C-F Couplings

-

-C=O (Ester Carbonyl): Expected around δ 165-168 ppm . This carbon is not expected to show significant C-F coupling.

-

-OCH₃ (Ester Methyl): Predicted to be in the region of δ 51-53 ppm .

-

Aromatic Carbons:

-

C3 & C6 (Carbons bonded to Fluorine): These carbons will be significantly downfield due to the direct attachment of the electronegative fluorine atoms and will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).[13] They are predicted to appear as doublets in the range of δ 150-160 ppm . Their chemical shifts will differ due to the different ortho/para substituents.

-

C2 (Carbon bonded to Amino Group): The amino group is shielding, but this carbon is also flanked by two deshielding fluorine atoms. The predicted chemical shift is around δ 135-140 ppm . It will be split by both F3 and F6, likely appearing as a doublet of doublets with ²JC2-F3 and ²JC2-F6 in the range of 10-20 Hz.[11]

-

C1 (Carbon bonded to Ester Group): This quaternary carbon is expected to be shielded relative to other carbons attached to electron-withdrawing groups due to the ortho amino group. A predicted shift is δ 110-115 ppm . It will be split by the adjacent F6, appearing as a doublet with ²JC1-F6 of ~15-25 Hz.

-

C5: This carbon is predicted to be around δ 112-116 ppm . It will appear as a doublet of doublets due to coupling with F6 (²JC5-F6 ~20-25 Hz) and F3 (⁴JC5-F3 ~2-4 Hz).

-

C4: This carbon is predicted to be the most shielded aromatic carbon at δ 105-110 ppm . It will also be a doublet of doublets due to coupling with F3 (²JC4-F3 ~20-25 Hz) and F6 (³JC4-F6 ~5-10 Hz).

-

Data Summary

The predicted NMR data is summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

| H5 | 6.8 - 7.0 | ddd | ³JH-H≈9, ³JH-F≈8, ⁴JH-F≈4 |

| H4 | 6.5 - 6.7 | ddd | ³JH-H≈9, ⁴JH-F≈7, ⁵JH-F≈2 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constants (J, Hz) |

|---|---|---|---|

| -C=O | 165 - 168 | s | - |

| C3, C6 | 150 - 160 | d | ¹JCF ≈ 240-260 |

| C2 | 135 - 140 | dd | ²JCF ≈ 10-20 |

| C5 | 112 - 116 | dd | ²JCF≈22, ⁴JCF≈3 |

| C1 | 110 - 115 | d | ²JCF ≈ 15-25 |

| C4 | 105 - 110 | dd | ²JCF≈22, ³JCF≈7 |

| -OCH₃ | 51 - 53 | s | - |

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The key identifying features are the two distinct aromatic proton signals, both appearing as complex multiplets due to H-H and H-F couplings, and the characteristic large one-bond and smaller long-range carbon-fluorine coupling constants in the ¹³C spectrum. This detailed interpretation serves as an authoritative reference for scientists engaged in the synthesis and characterization of this molecule, enabling confident structural verification and quality control in a research and development setting.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. sssc.usask.ca [sssc.usask.ca]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aocs.org [aocs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

Mass Spectrometry Analysis of Methyl 2-amino-3,6-difluorobenzoate: An In-depth Technical Guide

Foreword: Charting the Analytical Path for a Novel Fluorinated Anthranilate

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention for their unique ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Methyl 2-amino-3,6-difluorobenzoate, a fluorinated anthranilate derivative, represents a key building block in the synthesis of a variety of pharmacologically active agents. The precise and unambiguous characterization of such molecules is paramount, and mass spectrometry stands as an indispensable tool in this endeavor.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the underlying principles that govern the analytical choices, from sample preparation and ionization to the intricate dance of fragmentation. Our aim is to equip researchers, scientists, and drug development professionals with the expertise and insights necessary to confidently navigate the mass spectrometric analysis of this and similar fluorinated aromatic compounds.

Foundational Knowledge: Understanding the Analyte

This compound (CAS #1184204-30-5) is a small molecule with a molecular formula of C₈H₇F₂NO₂ and a monoisotopic mass of 187.04 Da.[1][2] Its structure, featuring a difluorinated benzene ring, an amino group, and a methyl ester, presents a unique set of considerations for mass spectrometric analysis. The presence of the basic amino group makes it amenable to protonation, a key step in many ionization techniques. The aromatic ring and the fluorine atoms influence its polarity and fragmentation behavior.

The Ionization Crossroads: Selecting the Optimal Source

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is critical and is dictated by the physicochemical properties of the analyte. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with its own set of advantages.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] Given that aromatic amines can be readily analyzed using ESI in positive ion mode, this is a strong starting point for our analyte.[4][5][6][7][8] The basic amino group on the benzene ring is a prime target for protonation in the ESI plume, leading to the formation of a stable [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Moderately Polar Compounds

APCI is another soft ionization technique that is often complementary to ESI.[9] It is particularly effective for compounds with low to moderate polarity and those that are thermally stable.[10][11][12][13] In APCI, the sample is vaporized in a heated tube before being ionized by corona discharge.[11] This can be advantageous for less polar compounds that may not ionize efficiently by ESI.[10][12] Given the aromatic nature of this compound, APCI could also yield a strong molecular ion signal.

The Verdict: A Pragmatic Approach

For initial analysis, ESI in positive ion mode is the recommended starting point due to the presence of the readily protonatable amino group. However, if signal intensity is low or if matrix effects are significant, APCI should be explored as a robust alternative.

The Art of Preparation: A Protocol for Pristine Samples

The quality of your mass spectrometry data is inextricably linked to the quality of your sample preparation. A clean, well-prepared sample is essential for achieving high sensitivity, reproducibility, and accurate results.[14][15]

Step-by-Step Sample Preparation Protocol

-

Initial Dissolution : Accurately weigh a small amount of this compound and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[16]

-

Serial Dilution : From the stock solution, perform a series of dilutions using a mixture of high-purity water and either methanol or acetonitrile to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.[16] The final solvent composition should be compatible with your liquid chromatography (LC) mobile phase if performing LC-MS.

-

Filtration : If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system or the mass spectrometer's sample introduction lines.[16]

-

Vialing : Transfer the filtered sample into an appropriate autosampler vial with a screw cap and a soft septum.[16]

-

Blanks : Always prepare and run blank samples (containing only the final solvent mixture) before and after your sample to check for carryover and background contamination.[16]

Decoding the Fragmentation Fingerprint: A Predictive Analysis

While a definitive fragmentation pattern can only be obtained through experimental analysis, we can predict the likely fragmentation pathways of this compound based on established principles of mass spectrometry and the known behavior of similar chemical moieties.[17][18][19]

The Molecular Ion: The Starting Point

In positive ion mode, the protonated molecule, [M+H]⁺, is expected to be observed at an m/z of 188.05.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is likely to be driven by the lability of the methyl ester group and the stability of the aromatic ring.

Primary Fragmentation Pathways:

-

Loss of Methanol (-CH₃OH) : A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would result in a fragment ion at m/z 156.02.

-

Loss of a Methoxy Radical (•OCH₃) : Cleavage of the ester can also lead to the loss of a methoxy radical, yielding a fragment at m/z 157.03.

-

Loss of Formaldehyde (-CH₂O) : Rearrangement and loss of formaldehyde from the methyl ester is another possibility, which would produce a fragment at m/z 158.04.

Secondary Fragmentation:

-

Loss of Carbon Monoxide (-CO) : The fragment ions resulting from the initial losses can undergo further fragmentation, such as the loss of carbon monoxide, a characteristic fragmentation of aromatic carbonyl compounds.[20] For example, the m/z 156.02 ion could lose CO to form a fragment at m/z 128.01.

Visualizing Fragmentation

References

- 1. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1184204-30-5 [amp.chemicalbook.com]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. sciex.com [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 11. lifesciencestools.com [lifesciencestools.com]

- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 14. biocompare.com [biocompare.com]

- 15. organomation.com [organomation.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. whitman.edu [whitman.edu]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Methyl 2-amino-3,6-difluorobenzoate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-amino-3,6-difluorobenzoate, a fluorinated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document also includes comparative information on its more extensively documented structural isomer, Methyl 3-amino-2,6-difluorobenzoate, to provide a comprehensive understanding of this class of compounds.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated anthranilate derivatives, such as the title compound, represent valuable building blocks in the synthesis of complex pharmaceutical agents.[3][4]

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical is the unambiguous confirmation of its identity. It is important to note the existence of two closely related isomers that differ only in the position of the amino group on the benzene ring. The user's topic of interest is this compound.

| Property | This compound | Methyl 3-amino-2,6-difluorobenzoate |

| Structure | (Image of this compound) | (Image of Methyl 3-amino-2,6-difluorobenzoate) |

| CAS Number | 1184204-30-5[5][6][7][8][9] | 84832-02-0[10][11][12][13] |

| Molecular Formula | C₈H₇F₂NO₂[5] | C₈H₇F₂NO₂[11] |

| Molecular Weight | 187.14 g/mol [11] | 187.1 g/mol |

| Appearance | Solid (as per supplier information) | Not specified, likely a solid |

| Storage | Not specified | Sealed in dry, 2-8°C[14] |

Note: Visual representations of chemical structures are not generated here but would be included in a formal whitepaper.

Synthesis and Chemical Reactivity

The synthesis of fluorinated aminobenzoates typically involves multi-step sequences that introduce the required functional groups onto the aromatic ring.

Proposed Experimental Protocol: Fischer Esterification

-

Dissolution : Dissolve 2-amino-3,6-difluorobenzoic acid in an excess of anhydrous methanol, which serves as both a reactant and the solvent.

-

Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, to the solution.[16][17] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.[15]

-

Reaction : Heat the mixture to reflux for several hours to drive the reaction towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up : After cooling, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification : Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

The overall synthetic pathway can be visualized as follows:

Caption: Plausible synthesis via Fischer esterification.

The synthesis of related fluorinated aminobenzoates often starts from more readily available precursors, followed by steps such as nitration, reduction, and halogen exchange reactions to install the desired functional groups in the correct positions. For instance, the synthesis of Methyl 3-amino-2-fluorobenzoate has been reported to start from 2-fluoro-3-nitrotoluene, which undergoes oxidation, esterification, and subsequent reduction of the nitro group to an amine.[18]

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic amines are crucial intermediates in the pharmaceutical industry. The specific substitution pattern of fluorine atoms and amino groups can significantly influence the pharmacological profile of a drug molecule.

While direct applications of this compound are not widely reported, its isomer, Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0) , is known as a characterized impurity and potential intermediate in the synthesis of Vemurafenib .[12] Vemurafenib is a potent inhibitor of the B-Raf enzyme and is used in the treatment of late-stage melanoma.

The presence of such isomers as impurities is of high importance in pharmaceutical manufacturing, as regulatory bodies require strict control and characterization of all components in a final drug product.[12]

Caption: Isomer's link to the drug Vemurafenib.

The introduction of fluorine atoms into a drug candidate can lead to several beneficial effects:[1][4]

-

Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

-

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

-

Lipophilicity and Permeability : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][2]

Anthranilic acid and its derivatives are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals.[19] The fluorinated variants are thus highly valuable for creating novel drug candidates with improved properties.

Spectroscopic Analysis for Structural Verification

Accurate structural characterization is essential. While specific spectral data for this compound is not available in public databases, the following standard techniques would be employed for its analysis.

General Protocol for Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would confirm the presence of the methyl ester protons (a singlet around 3.9 ppm), the amino protons (a broad singlet), and the aromatic protons, whose splitting patterns and chemical shifts would be indicative of the substitution pattern.

-

¹³C NMR : Would show the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine would exhibit characteristic large C-F coupling constants.

-

¹⁹F NMR : This would be crucial for confirming the presence and environment of the two fluorine atoms.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F bond vibrations. A detailed analysis of the vibrational spectra of similar molecules like anthranilic acid has been performed using both experimental and theoretical methods.[20]

-

Mass Spectrometry (MS) : Would be used to confirm the molecular weight of the compound (187.14 g/mol ) by identifying the molecular ion peak.

A comparative analysis with precursors and derivatives is a powerful tool for confirming the structure.[21]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. General safety guidelines for related aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For the isomeric Methyl 3-amino-2,6-difluorobenzoate, storage at 2-8°C is recommended.[14]

-

First Aid : In case of contact, immediately flush the affected area with plenty of water.[22] If inhaled, move to fresh air.[22] Seek immediate medical attention in case of significant exposure or if symptoms develop.

Disclaimer : This information is for guidance only. Always consult a substance-specific Safety Data Sheet before handling any chemical.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1184204-30-5 [sigmaaldrich.com]

- 6. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 7. This compound - C8H7F2NO2 | CSSS00011356604 [chem-space.com]

- 8. startbioscience.com.br [startbioscience.com.br]

- 9. methyl 7-fluoro-6-(phenylamino)-3H-benzo[d]imidazole-5-carboxylate_606093-59-8_Hairui Chemical [hairuichem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chemscene.com [chemscene.com]

- 12. veeprho.com [veeprho.com]

- 13. Angene - Methyl 3-amino-2,6-difluorobenzoate | 84832-02-0 | MFCD13195461 | AG004N4L [japan.angenechemical.com]

- 14. 84832-02-0|Methyl 3-amino-2,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. organicintermediate.com [organicintermediate.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Safe Handling and Application of Methyl 2-amino-3,6-difluorobenzoate for Research Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Methyl 2-amino-3,6-difluorobenzoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard safety data sheet to deliver field-proven insights and explain the causality behind critical safety procedures. By understanding the chemical nature of this fluorinated aminobenzoate ester, laboratory personnel can mitigate risks, ensure experimental integrity, and maintain a safe research environment.

Hazard Assessment & Toxicological Profile

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While specific, in-depth toxicological data for this compound is not extensively documented, a reliable hazard profile can be constructed by analyzing its structural motifs: the fluorinated aromatic core and the aminobenzoate ester group.

Causality of Hazards:

-

Fluorinated Aromatic Core: The presence of fluorine atoms can significantly alter a molecule's electronic properties and metabolic pathways.[1][2] In the event of thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4] Therefore, all handling procedures must be designed to prevent uncontrolled heating and to contain any potential off-gassing.

-

Aminobenzoate Ester Moiety: Aminobenzoate esters as a class are known to be potential irritants and sensitizers.[5] They may cause irritation upon contact with the skin and eyes.[6] Furthermore, some individuals may develop allergic skin reactions after repeated exposure.[7] The toxicological properties of many aminobenzoate esters have not been fully investigated, necessitating a cautious approach.[5][6]

Projected GHS Hazard Classification:

The following hazard classifications are extrapolated from data for the closely related isomer, Methyl 4-amino-2,6-difluorobenzoate, and represent the most probable risks associated with this compound.

| Hazard Class | GHS Hazard Statement | Rationale |

| Acute Toxicity, Oral | H301/302: Toxic or Harmful if swallowed[8] | Common hazard for substituted anilines and aromatic esters. |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[8] | Potential for dermal absorption, a known risk for many aromatic amines. |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[8] | Risk from aerosolized fine powder. |

| Skin Corrosion/Irritation | H315: Causes skin irritation[8] | A common property of aminobenzoate esters.[6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[8] | Expected hazard for this chemical class, which can cause significant eye damage. |

| STOT Single Exposure | H335: May cause respiratory irritation[8] | Inhalation of dust can irritate the respiratory tract. |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is crucial. Engineering controls serve as the first line of defense, while Personal Protective Equipment (PPE) protects the individual operator.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[9] This is a non-negotiable control measure designed to prevent the inhalation of fine particulates and any potential vapors, thereby minimizing systemic exposure.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is task-dependent. The following workflow provides a logical system for determining the necessary level of protection.

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:

-

Eye and Face Protection: At a minimum, chemical splash goggles that comply with ANSI Z87 standards are required.[10] For procedures with a significant splash hazard, such as transferring large volumes of solutions or performing reaction workups, a full-face shield must be worn in addition to safety goggles.[9][11]

-

Hand Protection: There is no universal chemical-resistant glove.[11] For this compound, a double-gloving technique is recommended to provide layered protection.[9]

-

Inner Glove: A standard nitrile glove provides good dexterity and splash protection.[10]

-

Outer Glove: For incidental contact, a second nitrile glove is sufficient. For prolonged handling or when working with solvents, a more robust glove such as neoprene or butyl rubber should be worn over the nitrile glove.[3][11] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[9] Contaminated gloves must be removed and disposed of properly, followed by hand washing.[12]

-

-

Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[9] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[9]

-

Footwear: Non-porous, closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Storage and Incompatibility

-

Storage Conditions: Store this compound in a tightly sealed, clearly labeled container.[6] The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[6][9]

Experimental Protocols

Protocol 1: Weighing the Solid Compound

-

Preparation: Don all required PPE (Safety Goggles, Lab Coat, Double Nitrile Gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Slowly and carefully transfer the desired amount of the compound from the stock bottle to the weigh boat using a clean spatula. The key is to minimize the creation of airborne dust.[6]

-

Closure: Tightly seal the main stock bottle immediately after dispensing.

-

Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth in the designated solid hazardous waste container.

Protocol 2: Waste Disposal

-

Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and solvent rinses, must be disposed of as hazardous waste.[13]

-

Solid Waste: Collect in a designated, sealed, and clearly labeled container. The label should read "Hazardous Waste: this compound Solid Debris".[14]

-

Liquid Waste: Collect in a separate, sealed, and labeled container. Do not mix with incompatible waste streams.

-

Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]

Emergency Response Protocols

Preparedness is the key to effectively managing unforeseen incidents. All personnel must be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Chemical Spill Response Workflow

In the event of a spill, a calm and systematic response is critical. The following workflow outlines the necessary steps.

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

-

Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention if any respiratory symptoms occur.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. Aminobenzoic acid and its esters. The quest for more effective sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 11. hsa.ie [hsa.ie]

- 12. capotchem.com [capotchem.com]

- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 14. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to Starting Materials for the Synthesis of Methyl 2-amino-3,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3,6-difluorobenzoate is a valuable substituted anthranilate ester, frequently employed as a key building block in the synthesis of complex pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and an amino group, imparts unique electronic and conformational properties to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing critically on the selection of starting materials. We will explore the causality behind experimental choices, compare the strategic advantages of different pathways, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The 3,6-difluoro substitution pattern on an anthranilate core, as seen in this compound, offers a powerful tool for modulating properties such as metabolic stability, binding affinity, and membrane permeability. This makes the ester a sought-after intermediate. The efficiency, cost, and scalability of any synthesis depend critically on the initial choice of starting materials. This guide will dissect the most prevalent and practical synthetic strategies, enabling an informed selection process.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic approaches dominate the preparation of this compound. These strategies are defined by their core starting material:

-

Strategy A: Functionalization of a Pre-fluorinated Benzene Ring. This is the most common approach, typically starting from a commercially available difluorinated benzene derivative, such as 1,4-difluorobenzene. The synthesis involves the sequential introduction of a nitro group and a carboxyl group (or its precursor), followed by reduction of the nitro group and final esterification.

-

Strategy B: Synthesis from Substituted Anthranilic Acids. This approach begins with a pre-formed anthranilic acid derivative and introduces the fluorine atoms or modifies existing groups. While less common for this specific isomer, understanding the principles is valuable for analog synthesis. The final step is typically an esterification.

This guide will focus primarily on Strategy A, as it represents the most documented and industrially relevant pathway.

Detailed Analysis of Synthetic Route from 1,4-Difluorobenzene

This multi-step synthesis is a robust and scalable method that relies on well-understood, classical organic reactions. The choice of 1,4-difluorobenzene as the starting material is strategic due to its relatively low cost and high commercial availability.

Logical Workflow Diagram

Potential applications of fluorinated anthranilate esters in research

An In-depth Technical Guide: Potential Applications of Fluorinated Anthranilate Esters in Research

Foreword

The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern drug discovery and materials science.[1][2][3] This is due to fluorine's unique ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation.[1][2][3] This guide focuses on a specific, high-value class of organofluorine compounds: fluorinated anthranilate esters. We will explore the fundamental impact of fluorination on the anthranilate scaffold, detail their synthesis, and provide a comprehensive overview of their current and potential applications in medicinal chemistry and materials science, grounded in field-proven insights and experimental data.

The Core Directive: Why Fluorinate Anthranilates?

The anthranilate core is a privileged scaffold, but its properties can be dramatically enhanced through fluorination. The introduction of fluorine, a highly electronegative atom, exerts a powerful inductive effect, altering the electronic landscape of the entire molecule. This is not merely an incremental change; it is a strategic redesign of the molecular architecture to achieve specific functional outcomes.

Key Physicochemical Consequences of Fluorination:

| Property | Mechanistic Impact of Fluorine Substitution | Consequence for Research Applications |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] | Increased in vivo half-life and bioavailability of drug candidates, reducing required dosage and potential toxicity. |

| Acidity (pKa) | The strong electron-withdrawing nature of fluorine increases the acidity of nearby protons, such as the amine N-H.[3][5][6] | Modulates the ionization state of the molecule at physiological pH, which is critical for receptor binding and membrane permeability. |

| Lipophilicity (logP) | Fluorine substitution generally increases lipophilicity, enhancing the molecule's affinity for nonpolar environments.[5][6] | Can improve penetration of the blood-brain barrier and enhance cell membrane permeability.[1][2] |

| Conformation & Binding | Fluorine can introduce unique non-covalent interactions (e.g., orthogonal multipolar C-F---C=O interactions) and enforce specific molecular conformations.[1][2][3] | Leads to higher binding affinity and selectivity for target proteins by creating more specific and stable ligand-receptor complexes. |

Synthetic Strategies: Accessing the Fluorinated Scaffold

The synthesis of fluorinated anthranilate esters is accessible through well-established organic chemistry protocols. A common and reliable method involves the esterification of a commercially available fluorinated anthranilic acid precursor. This approach ensures precise control over the location of the fluorine substituent.

Experimental Protocol: Synthesis of Methyl 2-amino-4-fluorobenzoate

This protocol details a standard Fischer esterification, a cornerstone reaction for converting carboxylic acids to esters under acidic conditions.

Objective: To synthesize methyl 2-amino-4-fluorobenzoate from 2-amino-4-fluorobenzoic acid.

Materials:

-

2-amino-4-fluorobenzoic acid (1.0 eq)

-

Methanol (Anhydrous, as solvent)

-

Sulfuric Acid (H₂SO₄, concentrated, as catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid (e.g., 5.0 g) in anhydrous methanol (100 mL).

-

Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (e.g., 2.5 mL) dropwise. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Carefully pour the residue over crushed ice and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Trustworthiness Check: This step is critical to remove the acid catalyst and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

Purification: Purify the product by column chromatography on silica gel if necessary to obtain the pure methyl 2-amino-4-fluorobenzoate.

Application I: Medicinal Chemistry & Drug Discovery

Fluorinated anthranilates are highly valuable in medicinal chemistry, where they can act as either final drug products or key intermediates.[7]

Case Study: Ion Channel Modulation

Ion channels are crucial drug targets for a wide range of diseases.[8] Flufenamic acid, a derivative of anthranilic acid, is a known modulator of various ion channels, including non-selective cation, chloride, potassium, and calcium channels.[9] Its activity is, in part, attributed to the trifluoromethylphenyl substituent. This demonstrates the principle that fluorinated anthranilate scaffolds can be systematically modified to develop potent and selective ion channel modulators.[9]

Logical Workflow: From Library to Lead Compound

The discovery process for new modulators follows a structured, multi-stage workflow designed to efficiently identify and optimize promising candidates.

Caption: A logical workflow for the discovery of ion channel modulators.

Case Study: Anti-tubercular Agents

The tryptophan biosynthesis pathway in Mycobacterium tuberculosis is a validated drug target.[10][11] Research has shown that fluorinated anthranilates can inhibit bacterial growth.[11] These compounds are processed by the bacterium's own enzymes to produce fluorotryptophan, which is ultimately responsible for the toxic effect.[10][11] This "Trojan horse" strategy highlights a sophisticated application of fluorinated anthranilates as pro-drugs.

Application II: Materials Science & Organic Electronics

The unique electronic properties imparted by fluorine make these esters promising candidates for advanced materials. Fluorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a molecule, which is beneficial for creating efficient electron-transporting and emissive materials.[12]

Potential Role in Organic Light-Emitting Diodes (OLEDs)

In OLED technology, every layer is meticulously engineered for optimal charge injection, transport, and recombination. Fluorinated anthranilate esters could be designed as:

-

Emissive Layer (EML) Dopants: Their rigid structure and altered electronic properties could lead to high photoluminescence quantum yields and tunable emission colors.

-

Electron-Transport Layer (ETL) Materials: The electron-withdrawing nature of fluorine can enhance electron mobility, leading to more efficient device operation.

Experimental Workflow: OLED Fabrication and Testing

The creation and evaluation of an OLED device is a precise, multi-step process conducted in a cleanroom environment.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Fluorinated Anthranilate-Induced Growth Inhibition in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated ester additive to regulate nucleation behavior and interfacial chemistry of room temperature sodium-sulfur batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Reactivity Profile of the Amino Group in Difluorinated Benzoates

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity.[1][2] Difluorinated benzoates bearing an amino group are particularly valuable synthons, yet the reactivity of the crucial amino moiety is significantly modulated by the powerful electron-withdrawing nature of the two fluorine atoms. This guide provides a detailed examination of the amino group's reactivity profile in these substrates. We will dissect the underlying electronic effects, quantify their impact on basicity and nucleophilicity, and provide field-proven protocols for key synthetic transformations, including amide bond formation and Buchwald-Hartwig N-arylation. The content herein is designed to equip researchers with the expert insights needed to rationally design experiments and troubleshoot syntheses involving these challenging but rewarding building blocks.

The Electronic Landscape: How Difluorination Governs Reactivity

The synthetic utility of an amino group is dictated by the availability of its lone pair of electrons. In the case of aminodifluorobenzoates, this availability is attenuated by the strong inductive effect (-I) of the two fluorine substituents. Fluorine, being the most electronegative element, powerfully withdraws electron density from the aromatic ring.[3] This withdrawal is propagated to the amino group, reducing the electron density on the nitrogen atom and thereby decreasing its basicity and nucleophilicity compared to aniline.[3][4]

While fluorine can technically exert a weak mesomeric, or resonance, donating effect (+M) by sharing its lone pairs with the ring, the inductive effect is overwhelmingly dominant. This net electron withdrawal is the single most important factor governing the amino group's behavior. The position of the fluorine atoms relative to the amino group further tunes these effects, influencing the precise degree of deactivation.

Quantifying the Impact: A Look at pKa Values

The most direct way to quantify the electronic impact of fluorination is to compare the acidity constant (pKa) of the conjugate acid (anilinium ion) of various anilines. A lower pKa value indicates a weaker base, as the proton is more readily given up. As shown in the table below, each additional fluorine atom substantially lowers the pKa, providing a clear measure of the amino group's reduced basicity.

| Compound | pKa (Conjugate Acid in Water) | Rationale for Basicity Change |

| Aniline | 4.6 | Baseline: Lone pair is delocalized into the aromatic ring. |

| 4-Fluoroaniline | 4.65 (slight increase) | A complex interplay where the +M effect of fluorine at the para position slightly counteracts the -I effect.[3] |

| 3-Fluoroaniline | 3.5 | Significant Decrease: The strong -I effect dominates from the meta position with no opposing +M effect at the amino-bearing carbon. |

| 3,4-Difluoroaniline | 3.0-3.5 (estimated) | Strong Decrease: Additive -I effects from two fluorine atoms strongly withdraw electron density, making the amine less basic.[5] |

| 2,6-Difluoroaniline | 1.81 (predicted) | Profound Decrease: Powerful steric hindrance from ortho-fluorines can disrupt the planarity of the amino group with the ring, but the primary driver is the potent cumulative -I effect from two adjacent fluorines.[6] |

| 3,5-Difluoroaniline | 2.4-2.8 (estimated) | Very Strong Decrease: Symmetrical and potent -I effects from both meta positions significantly reduce lone pair availability.[7] |

Note: Experimental pKa values can vary based on solvent and conditions. The values presented are for comparative illustration.[4][8]

This trend has critical implications: reactions that rely on the nucleophilicity of the amine, such as acylation or alkylation, will proceed more slowly and may require more forcing conditions or specialized reagents compared to reactions with non-fluorinated anilines.

Key Synthetic Transformations of the Amino Group

Despite its attenuated reactivity, the amino group on difluorinated benzoates remains a versatile handle for molecular elaboration. Success in these transformations hinges on selecting appropriate reaction conditions to overcome the inherent electronic deactivation.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide coupling is arguably the most common reaction performed in drug discovery.[9][10] For electron-deficient amines like difluorinated anilines, standard coupling conditions may be sluggish. The key is to effectively activate the carboxylic acid partner to create a highly electrophilic intermediate that the weakly nucleophilic amine can attack.

Causality Behind Experimental Choices:

-

Coupling Reagents: While powerful uronium-based reagents like HATU are effective, carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred in large-scale synthesis due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[10]

-

Additives: The use of an additive like HOBt (Hydroxybenzotriazole) is critical. HOBt reacts with the initial O-acylisourea intermediate to form an active ester. This intermediate is more reactive than the starting acid and less prone to side reactions (like N-acylurea formation) than the O-acylisourea itself.

-

Base: A non-nucleophilic tertiary amine base, such as DIPEA (Diisopropylethylamine) or triethylamine, is required to neutralize the acidic HOBt and the protonated amine formed during the reaction, driving the equilibrium towards the product.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), the difluorinated aminobenzoate (1.1 eq.), and HOBt (1.2 eq.).

-

Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction upon addition of EDC and minimizes side reactions.

-

Reagent Addition: Add DIPEA (2.5 eq.) to the mixture, followed by the slow, portion-wise addition of EDC·HCl (1.2 eq.).

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the limiting starting material.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography on silica gel.

Buchwald-Hartwig N-Arylation: Forging C-N Bonds